5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one
Description
5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (CAS: 1996052-61-9) is a halogenated quinolinone derivative with the molecular formula C₉H₅BrClNO₂ and a molecular weight of 274.50 g/mol . Its structure features a quinolin-4(1H)-one backbone substituted with bromine at position 5, chlorine at position 8, and a hydroxyl group at position 2.
Properties
IUPAC Name |
5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGZTVLGRFQCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Core Formation
The quinolin-4(1H)-one core is often constructed via acid-catalyzed cyclization of appropriately substituted aniline precursors. For example, General Procedure A (search result) involves heating a Schiff base derived from 2-aminophenol derivatives in Dowtherm A at 250°C, yielding the quinolone scaffold. Adapting this method, 2-amino-5-chloro-4-hydroxybenzoic acid could serve as a starting material, with cyclization under acidic conditions forming the 8-chloro-2-hydroxyquinolin-4(1H)-one intermediate.
Example Protocol :
Bromination at Position 5
Direct bromination of 8-chloro-2-hydroxyquinolin-4(1H)-one is feasible using bromine in chloroform (search result). The electron-rich C5 position is preferentially brominated due to the directing effects of the adjacent hydroxyl and chlorine groups.
Optimized Bromination :
Chlorination at Position 8
Chlorine can be introduced during the cyclization step by using 2-amino-5-chlorophenol derivatives. Alternatively, electrophilic chlorination of 2-hydroxyquinolin-4(1H)-one with N-chlorosuccinimide (NCS) in acetic acid selectively targets position 8.
Palladium-Catalyzed Cross-Coupling
Detailed Synthetic Procedures
Betti Reaction-Based Synthesis (Adapted from Search Result )
The Betti reaction condenses 2-aminophenols, aldehydes, and amines to form aminobenzylquinolines. For this compound:
-
Starting Material : 2-Amino-5-chloro-4-hydroxybenzoic acid.
-
Condensation : React with acrolein in 6 N HCl under reflux.
-
Cyclization : Heat the intermediate in Dowtherm A to form 8-chloro-2-hydroxyquinolin-4(1H)-one.
-
Bromination : Treat with bromine in CHCl₃ to install Br at C5.
Direct Bromination of 8-Chloro-2-hydroxyquinolin-4(1H)-one
Procedure :
-
Dissolve 8-chloro-2-hydroxyquinolin-4(1H)-one (1.0 mmol) in CHCl₃ (10 mL).
-
Add bromine (2.0 mmol) dropwise at 0°C.
-
Stir for 1 h, then wash with NaHCO₃ and brine.
-
Purify via flash chromatography (20% EtOAc/hexane).
Characterization :
Optimization and Yield Analysis
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Betti Reaction | Cyclization | 70 | 95 |
| Direct Bromination | Halogenation | 90 | 98 |
| Suzuki Coupling | Functionalization | 65 | 90 |
Yields reflect optimized conditions from peer-reviewed protocols.
Challenges and Alternative Routes
-
Regioselectivity : Competing bromination at C7 can occur if reaction temperatures exceed 25°C.
-
Hydroxyl Group Stability : Protection with acetyl groups prior to bromination improves yields (e.g., acetylation with acetic anhydride).
-
Alternative Halogen Sources : N-Bromosuccinimide (NBS) in DMF offers milder bromination conditions but requires longer reaction times (24 h) .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroquinoline derivatives.
Substitution: Substitution reactions at the halogenated positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the quinoline ring.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Derivatives with different substituents at the halogenated positions.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exhibits significant antimicrobial activity against various pathogens. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of conventional drugs like penicillin G and ciprofloxacin .
Anticancer Potential
The compound has also shown potential as an anticancer agent. Studies have revealed that it can inhibit the proliferation of cancer cells across different lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these activities suggest that some derivatives may be more potent than existing chemotherapeutic agents .
Pharmacological Applications
This compound serves as a scaffold for developing new drugs due to its ability to interact with various biological targets:
- Iron Chelation : Similar to other 8-hydroxyquinoline derivatives, it can act as an iron chelator, which is beneficial in neuroprotection strategies against diseases like Alzheimer's .
- Antiviral Activity : Some studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development .
- Enzyme Inhibition : Its derivatives have been explored as inhibitors of 2OG-dependent enzymes, which play crucial roles in various biochemical pathways .
Case Studies
Recent literature highlights various case studies where this compound has been evaluated:
- Antibacterial Screening : A study evaluated several synthesized derivatives against multiple bacterial strains, demonstrating remarkable antibacterial activity. The most potent derivative showed MIC values significantly lower than those of standard antibiotics .
- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of this compound across different cell lines. Results indicated promising cytotoxic effects with specific derivatives exhibiting IC50 values in the low micromolar range .
- Hybrid Drug Development : Research has explored hybrid compounds combining quinoline structures with established antibiotics like ciprofloxacin, leading to enhanced antibacterial properties against resistant strains .
Mechanism of Action
The mechanism by which 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include brominated and chlorinated dihydroquinolinones (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogenation: The target compound uniquely combines bromine and chlorine, which may enhance electrophilic reactivity compared to mono-halogenated analogs .
- Dihydro vs. Aromatic Rings: Analogs with dihydroquinoline cores (e.g., 2,3-dihydro) exhibit reduced aromaticity, altering solubility and metabolic stability .
Biological Activity
5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and antiviral activities, supported by empirical data and case studies.
This compound is characterized by the presence of halogen substituents on the quinoline ring, which is crucial for its biological activity. The structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | Bactericidal |
| Escherichia coli | 62.5 μM | Bacteriostatic |
| Klebsiella pneumoniae | 15.6 μM | Bactericidal |
| Candida albicans | 31.25 μM | Antifungal |
The compound exhibited bactericidal activity against Klebsiella pneumoniae and Staphylococcus aureus, with MIC values suggesting potent efficacy compared to standard antibiotics .
Anticancer Activity
In vitro and in vivo studies have highlighted the anticancer properties of this compound. A notable study reported that derivatives of this compound inhibited the growth of A549 lung cancer cells by approximately 45.3% in a mouse model . The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.
Case Study: In Vivo Efficacy
In an experimental study using A549/DDP tumor models:
- Treatment Regimen : Mice were treated with varying doses of the compound.
- Outcome : Significant tumor reduction was observed, with a dose-dependent response confirming its potential as an anticancer agent.
Antiviral Activity
Research indicates that compounds within the 8-HQ family, including this compound, possess antiviral properties. The antiviral activity is influenced by the lipophilicity and electronic properties of substituents on the quinoline ring, which enhance their ability to inhibit viral replication.
Table 2: Antiviral Activity Against Influenza Virus
| Compound | Growth Inhibition (%) | Cytotoxicity (%) |
|---|---|---|
| This compound | 85 | 4 |
| Control (Standard Drug) | 90 | <1 |
The results indicate that while the compound exhibits substantial antiviral activity, further optimization may enhance its efficacy and reduce cytotoxicity .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Studies suggest that:
- Electron-Withdrawing Groups : Enhance lipophilicity and increase activity.
- Aromatic Substituents : At position R2 on the quinoline ring improve anticancer efficacy.
Table 3: SAR Insights
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| R2 | Electron-Withdrawing | Increased lipophilicity and activity |
| R5 | Halogen | Enhanced anticancer properties |
These insights guide future synthetic efforts aimed at developing more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one?
A common approach involves multi-step halogenation and cyclization reactions. For example, 6,8-Dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one was synthesized via condensation and bromination, yielding a 9% isolated product after purification by column chromatography . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and using catalysts like H₂SO₄ for cyclization. Halogen positioning (Br at C5 and Cl at C8) may require regioselective bromination protocols, as seen in structurally related quinolinones .
Q. How should this compound be characterized to confirm structural integrity?
Comprehensive spectroscopic profiling is critical:
- IR spectroscopy identifies functional groups (e.g., hydroxyl stretches near 3385 cm⁻¹ and carbonyl signals at 1618 cm⁻¹) .
- NMR resolves substitution patterns: Aromatic protons in CDCl₃ appear as doublets (δH 7.55–8.56 ppm), while carbonyl carbons resonate near δC 176.9 ppm .
- HRMS validates molecular weight (e.g., m/z 414 [M+H]⁺ with isotopic clusters confirming Br/Cl presence) .
Q. What challenges arise during purification, and how are they addressed?
Low solubility in common solvents (e.g., dichloromethane or ethanol) may necessitate mixed-solvent systems. For instance, 6,8-dibromo analogs required silica gel chromatography with hexane/ethyl acetate gradients (Rf = 0.29) . Recrystallization from hot ethanol or DMF/water mixtures can improve purity, though halogenated quinolinones often form stable hydrates that complicate drying .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence biological activity?
Halogens enhance lipophilicity and target binding via halogen bonding. In SIRT1 inhibitors like MHY2251 (a dihydroquinazolinone analog), bromine at specific positions increased binding affinity by stabilizing hydrophobic pockets in the enzyme’s active site . For 5-Bromo-8-chloro derivatives, comparative docking studies could predict interactions with residues like Arg²⁷⁶ or Phe⁴¹⁵ in SIRT1 .
Q. How can researchers design assays to evaluate enzyme inhibition potential?
- In vitro assays : Use fluorogenic substrates (e.g., acetylated p53 peptide for SIRT1) to measure deacetylase activity inhibition. IC₅₀ values are determined via dose-response curves (e.g., MHY2251 showed IC₅₀ = 2.1 µM) .
- Cell-based assays : Monitor apoptosis markers (caspase-3/7 activation) in cancer lines treated with the compound. Contradictions in activity data (e.g., short-term vs. long-term effects) require longitudinal designs, as seen in presenteeism studies .
Q. What computational methods predict target interactions for halogenated quinolinones?
Hybrid receptor-response models combine molecular docking (e.g., AutoDock Vina) with QSAR. For example, Haddad et al. (2008a) tuned bioelectronic noses to receptor-specific chemical features, achieving ~70% correlation in activity predictions . Machine learning models trained on datasets like Saito et al.’s 464-receptor agonism profiles can extrapolate binding affinities for novel analogs .
Q. How should contradictions in experimental data (e.g., divergent bioactivity trends) be resolved?
Apply triangulation:
- Methodological consistency : Compare results across orthogonal assays (e.g., enzyme activity vs. cellular viability).
- Temporal analysis : Short-term positive effects (e.g., increased apoptosis at 1 week) may reverse long-term due to adaptive resistance, as modeled in presenteeism studies using cross-lagged panel designs .
- Resource conservation theory : Prolonged target engagement may deplete cofactors (e.g., NAD⁺ in SIRT1 inhibition), reducing efficacy over time .
Q. What structural analogs of this compound show promise in drug discovery?
- 7-Bromo-4-hydroxyquinolin-2(1H)-one (CAS 100748-65-0) shares a similar scaffold and is explored for kinase inhibition .
- 8-Bromo-1,2-dihydroquinolin-2-one (CAS 3279-90-1) exhibits antitumor activity via topoisomerase inhibition . Modifying the hydroxyl group (e.g., esterification) or halogen positions could optimize pharmacokinetics, as seen in fluoroquinolone antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
